molecular formula C10H6ClN5O2 B1384557 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 1461713-53-0

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol

Cat. No. B1384557
CAS RN: 1461713-53-0
M. Wt: 263.64 g/mol
InChI Key: XPVORZGETZRKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol (hereafter referred to as CTP) is a small organic molecule with potential applications in a variety of scientific fields, including pharmacology, materials science, and biochemistry. CTP has a unique structure that makes it an attractive target for further research and development.

Scientific Research Applications

Synthesis and Characterization

  • Compounds containing 1,3,4-oxadiazole and 1,2,4-triazole exhibit a wide range of pharmacological, medical, and biological activities. Various methods have been developed for synthesizing substituted 1,3,4-oxadiazoles, showcasing their potential in scientific research applications (Daoud, Ali, & Ahmed, 2010).
  • Novel heterocyclic compounds derived from 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol have been synthesized and characterized using various spectroscopic methods. These compounds are studied for their potential enzyme inhibition capabilities (Bekircan, Ülker, & Menteşe, 2015).

Biological Assessment

  • The synthesis and biological assessment of triazole and oxadiazole derivatives have been conducted, revealing diverse biological properties. This includes the development of novel acetamides with an oxadiazole cycle, indicating their significance in biological research (Karpina et al., 2019).
  • Antibacterial activities of synthesized heterocycles incorporating oxadiazoles and triazoles have been studied, suggesting their potential as pharmacophore structures in antimicrobial drug development (Hu et al., 2005).

Catalytic Applications

  • 1,2,4-Triazoles and 1,3,4-oxadiazoles have been used to form palladium complexes, which serve as highly active catalysts in the Suzuki reaction. This illustrates their application in catalysis and synthetic chemistry (Bumagin et al., 2014).

Herbicidal Activities

  • Novel derivatives of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which include the this compound moiety, have been synthesized and evaluated for their herbicidal activities, indicating their potential use in agriculture (Kalhor & Dadras, 2013).

Biochemical Analysis

Biochemical Properties

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the triazole ring in the compound is known to bind with enzymes such as topoisomerase IV, which is crucial for DNA replication and repair . The phenol group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity. Additionally, the oxadiazole ring may interact with metal ions, influencing the compound’s overall biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling, thereby affecting downstream signaling cascades . Furthermore, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For instance, the compound’s triazole ring can inhibit the activity of topoisomerase IV by binding to its catalytic domain, preventing DNA replication . Additionally, the phenol group can interact with reactive oxygen species, reducing oxidative stress and protecting cells from damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Prolonged exposure can lead to gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products that may affect cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites, influencing cellular energy production and biosynthesis. Additionally, it may interact with cofactors such as NADH and FADH2, modulating their activity and impacting overall metabolic processes.

properties

IUPAC Name

4-chloro-2-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5O2/c11-5-1-2-7(17)6(3-5)10-14-9(16-18-10)8-12-4-13-15-8/h1-4,17H,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVORZGETZRKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NO2)C3=NC=NN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.